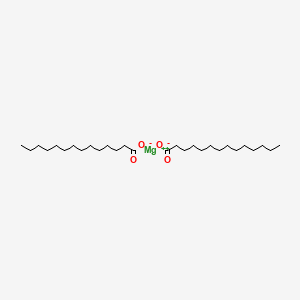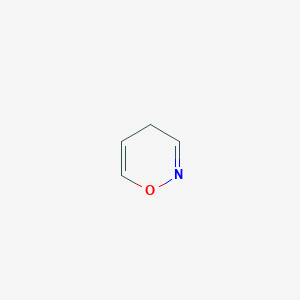
Magnesium,tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium myristate is a chemical compound formed by the reaction of magnesium with myristic acid, a fatty acid that naturally occurs in palm and coconut oils. It is commonly used in the cosmetics industry due to its properties as an emulsifier and thickening agent. The compound appears as a fine white powder and is known for its ability to enhance the texture and stability of cosmetic products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium myristate is synthesized through the reaction of myristic acid with magnesium hydroxide or magnesium carbonate. The reaction typically occurs in a controlled environment to ensure the purity and quality of the final product . The general reaction can be represented as:
2C14H28O2+Mg(OH)2→(C14H27O2)2Mg+2H2O
This reaction involves heating the reactants to facilitate the formation of magnesium myristate, followed by purification processes to remove any impurities.
Industrial Production Methods
In industrial settings, the production of magnesium myristate involves large-scale reactors where myristic acid and magnesium compounds are mixed under controlled temperatures and pressures. The product is then filtered, dried, and milled to achieve the desired fine powder consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium myristate primarily undergoes reactions typical of fatty acid salts. These include:
Hydrolysis: In the presence of water, magnesium myristate can hydrolyze to form myristic acid and magnesium hydroxide.
Saponification: Reacting with strong bases like sodium hydroxide can lead to the formation of soap and glycerol.
Esterification: It can react with alcohols to form esters and water.
Common Reagents and Conditions
Hydrolysis: Water and mild heat.
Saponification: Sodium hydroxide and heat.
Esterification: Alcohols and acidic catalysts.
Major Products Formed
Hydrolysis: Myristic acid and magnesium hydroxide.
Saponification: Soap (sodium myristate) and glycerol.
Esterification: Myristate esters and water.
Applications De Recherche Scientifique
Magnesium myristate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emulsifier and thickening agent in creams, lotions, and powders to improve texture and stability
Pharmaceuticals: Acts as a binder and lubricant in tablet formulations.
Food Industry: Used as an anti-caking agent in powdered food products.
Biological Research: Studied for its potential in drug delivery systems due to its biocompatibility and stability.
Mécanisme D'action
Magnesium myristate exerts its effects primarily through its ability to stabilize emulsions and enhance the viscosity of formulations. It works by interacting with both oil and water phases in emulsions, preventing their separation and ensuring a uniform consistency . The compound’s molecular structure allows it to form a stable network within the product, contributing to its thickening and stabilizing properties.
Comparaison Avec Des Composés Similaires
Magnesium myristate is often compared with other fatty acid salts such as:
- Magnesium stearate
- Zinc stearate
- Calcium carbonate
Uniqueness
- Magnesium Myristate : Known for its superior adhesion and slip properties in cosmetics, making it ideal for products like eyeliners and lipsticks .
- Magnesium Stearate : More commonly used due to its availability but provides less adhesion compared to magnesium myristate .
- Zinc Stearate : Offers similar properties but may require formulation adjustments for optimal performance .
- Calcium Carbonate : Primarily used as a filler and does not provide the same emulsifying properties as magnesium myristate .
Magnesium myristate stands out for its unique combination of emulsifying, thickening, and stabilizing properties, making it a valuable ingredient in various industries.
Propriétés
Formule moléculaire |
C28H54MgO4 |
|---|---|
Poids moléculaire |
479.0 g/mol |
Nom IUPAC |
magnesium;tetradecanoate |
InChI |
InChI=1S/2C14H28O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |
Clé InChI |
DMRBHZWQMKSQGR-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)

